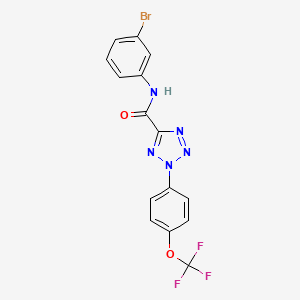![molecular formula C24H26N2O4S2 B2379625 N-(1-(propylsulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl)-[1,1'-biphényl]-4-sulfonamide CAS No. 946347-39-3](/img/structure/B2379625.png)
N-(1-(propylsulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl)-[1,1'-biphényl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound known for its versatile chemical and biological properties. This compound features a biphenyl moiety linked to a quinoline derivative, rendering it a subject of interest in various research fields including medicinal chemistry, pharmacology, and materials science.
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide typically involves the reaction of a biphenyl sulfonamide with a quinoline derivative.
The preparation method often includes steps such as sulfonylation, reduction, and condensation reactions under controlled temperature and pH conditions to ensure the stability of the intermediates.
Solvent choices like dichloromethane or acetonitrile and catalysts such as trifluoroacetic acid might be utilized to enhance reaction efficiency and yield.
Industrial Production Methods:
For industrial-scale production, the synthesis process is optimized for large batches, focusing on cost-effectiveness, yield, and purity.
Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to produce high-purity N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide in significant quantities.
Types of Reactions it Undergoes:
This compound undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation might involve reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction reactions could employ hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution reactions may use reagents such as halogenating agents or nucleophiles under appropriate conditions like elevated temperatures or specific catalysts.
Major Products Formed:
The major products depend on the nature of the reaction but typically involve functionalized derivatives of the original compound. For example, oxidation might yield sulfone or sulfoxide derivatives, whereas substitution reactions can introduce various functional groups to the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects primarily through:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Interacting with signal transduction pathways, potentially altering cellular responses like proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
N-(quinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
N-(propylsulfonyl)-[1,1'-biphenyl]-4-sulfonamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
This article aims to provide a comprehensive overview of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide, detailing its synthesis, reactions, and applications
Propriétés
IUPAC Name |
4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-17-31(27,28)26-16-6-9-21-18-22(12-15-24(21)26)25-32(29,30)23-13-10-20(11-14-23)19-7-4-3-5-8-19/h3-5,7-8,10-15,18,25H,2,6,9,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXRSXSTKKUONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)

![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)


![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B2379552.png)
![2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2379553.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2379556.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![N-[4-(2-fluoroethoxy)phenyl]acetamide](/img/structure/B2379558.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)

